(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid

Foldamer chemistry β-peptide conformation gas-phase spectroscopy

(3S)-3-Amino-4-(1H-indol-3-yl)butanoic acid, systematically known as L-β-homotryptophan (L-β-HomoTrp), is a non-proteinogenic β-amino acid characterized by an additional methylene group inserted between the α-carbon and carboxyl group relative to the proteinogenic L-tryptophan scaffold. It carries the PDB three-letter code HT7 and is functionally classified as a β3-homoamino acid.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B7839167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N
InChIInChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m0/s1
InChIKeyDUVVFMLAHWNDJD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-4-(1H-indol-3-yl)butanoic Acid (L-β-Homotryptophan): Procurement-Grade Beta-Amino Acid Building Block for Foldamer and Peptidomimetic Research


(3S)-3-Amino-4-(1H-indol-3-yl)butanoic acid, systematically known as L-β-homotryptophan (L-β-HomoTrp), is a non-proteinogenic β-amino acid characterized by an additional methylene group inserted between the α-carbon and carboxyl group relative to the proteinogenic L-tryptophan scaffold. It carries the PDB three-letter code HT7 and is functionally classified as a β3-homoamino acid [1]. The compound retains the indole side chain of tryptophan while extending the backbone by one carbon, which fundamentally alters its conformational folding landscape—enabling a C6 internal hydrogen bond motif absent in standard α-amino acids—and confers substantially enhanced resistance to proteolytic degradation when incorporated into peptide chains [2].

Why L-Tryptophan or Racemic β-Homotryptophan Cannot Substitute for (3S)-3-Amino-4-(1H-indol-3-yl)butanoic Acid in Foldamer Design and Peptide Engineering


Substituting (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid with L-tryptophan eliminates the backbone extension that is the structural basis for β-peptide foldamer formation; the additional methylene enables a C6 hydrogen bond that produces secondary structures (e.g., 14-helix) not accessible to α-peptides [1]. Conversely, using the racemic mixture or the (3R)-enantiomer introduces stereochemical heterogeneity that disrupts the homochiral folding required for stable 14-helical conformations, as β3-peptide helicity is acutely sensitive to backbone stereochemistry [2]. Furthermore, generic α-amino acid building blocks lack the proteolytic stability gains documented for β3-homoamino acid-containing peptides, where degradation by elastase was slowed 120-fold relative to all-α-peptide counterparts [3].

Quantitative Differentiation Evidence for (3S)-3-Amino-4-(1H-indol-3-yl)butanoic Acid Against Closest Analogs


C6 vs. C5 Internal Hydrogen Bond: Conformational Landscapes of L-β3-Homotryptophan vs. L-Tryptophan by Gas-Phase Spectroscopy

L-β3-homotryptophan forms a C6 internal hydrogen bond (OH–N) due to the additional backbone methylene at the β-position, whereas the analogous α-amino acid L-tryptophan can only form a C5 hydrogen bond. UV-UV hole burning spectroscopy of L-β3-homotryptophan in a supersonic jet identified 14 distinct conformers classified into three groups based on hydrogen bonding patterns: NH–π (Group 1), NH–O (Group 2), and OH–N C6 hydrogen-bonded structures (Group 3) [1]. The C6 hydrogen bond of Group 3 exhibits a shorter bond length than the C5 hydrogen bond possible in α-amino acids, and the entropic preference for flexible NH–O structures over the enthalpically stronger OH–N C6 bond is a unique feature that has no counterpart in α-amino acid conformational landscapes [1]. This C6 bonding motif is directly responsible for the 14-helical secondary structure adopted by β3-peptides in water—a fold topology inaccessible to α-peptides [2].

Foldamer chemistry β-peptide conformation gas-phase spectroscopy hydrogen bonding

Proteolytic Degradation Resistance: 120-Fold Slower Elastase Degradation for α/β-Peptides vs. All-α-Peptides

Incorporation of β3-homoamino acid residues—of which (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid is a representative building block—into mixed α/β-peptide hydrogelators resulted in a 120-fold reduction in degradation rate by elastase compared to the corresponding all-α-peptide under diluted (non-gelating) solution conditions [1]. Under the same experimental conditions, the mixed α/β-peptides also exhibited increased half-life values in human blood plasma relative to α-peptide controls [1]. This proteolytic stability benefit is a class-level property of β3-homoamino acids, arising from the inability of common mammalian proteases to efficiently hydrolyze the β-peptide bond adjacent to the homologated backbone [2].

Peptide stability protease resistance peptidomimetics therapeutic peptides

14-Helix Foldamer Stability: β3-Homotryptophan Side Chain Contribution vs. Other β3-Amino Acids in Aqueous 14-Helical β-Peptides

In a systematic analysis of 14-helix stability of β3-peptides in water, the 14-helix propensities of β3-amino acids were shown to differ starkly from the α-helix propensities of analogous α-amino acids, indicating that helix stabilization in β-peptides is governed by distinct biophysical forces [1]. β3-homotryptophan was incorporated as a key residue in the hDM2-binding epitope of a 14-helical β-peptide, alongside β3-homoleucine and β3-homophenylalanine, demonstrating its functional role in enabling high-affinity protein-protein interaction inhibition via a foldamer scaffold [2]. This structural application was further validated by the X-ray crystal structure of the parathyroid hormone 1 receptor (PTH1R) extracellular domain in complex with a peptide ligand containing β3-homotryptophan, solved at 2.0 Å resolution (PDB 8D51) [3].

Foldamer design 14-helix propensity β3-peptide protein-protein interaction

Crystallographic Binding Evidence: L-β-Homotryptophan in Complex with E. coli Aminopeptidase N at 1.93 Å Resolution

The crystal structure of Escherichia coli Aminopeptidase N (ePepN) in complex with L-β-homotryptophan was determined at 1.93 Å resolution (PDB 4XND), providing atomic-level detail of how this β-amino acid is recognized by the M1 family metallo-aminopeptidase active site [1]. This structure reveals the binding pose of the homologated backbone within a protease active site and demonstrates that ePepN accommodates the β-amino acid moiety, information critical for understanding β-peptide processing by bacterial enzymes and for designing protease-resistant peptidomimetics [2]. The structural data serve as a direct experimental reference for computational docking and molecular dynamics simulations involving β3-homoamino acid-containing ligands [1].

Structural biology aminopeptidase enzyme-ligand complex X-ray crystallography

Fluorescent Probe Utility: Characteristic Blue Shift of β3-Homotryptophan vs. Central Tryptophan in Transmembrane β-Peptide Orientation Studies

The intrinsic tryptophan fluorescence of β3-homotryptophan units inserted in the center or near the terminus of transmembrane β-peptide helices was used to verify membrane insertion. A characteristic blue shift was observed with peripherally positioned β3-homotryptophan compared to β-peptides with centrally located tryptophan, serving as an indicator for transmembrane orientation within the lipid bilayer [1]. This spectroscopic property—arising from the indole fluorophore retained in the β3-homotryptophan side chain—enables label-free monitoring of β-peptide membrane interactions without requiring extrinsic fluorophore conjugation [1].

Membrane protein fluorescence spectroscopy tryptophan fluorescence transmembrane peptide

Enzymatic Substrate Kinetics: L-β-Homotryptophan as a Prenyltransferase Substrate (KM = 0.242 mM, kcat = 0.377 s⁻¹)

L-β-homotryptophan serves as a substrate for cyclic dipeptide prenyltransferases from Aspergillus fumigatus, with experimentally determined kinetic parameters: KM = 0.242 mM and kcat = 0.377 s⁻¹ in 50 mM Tris/HCl (pH 7.5) with 5 mM CaCl₂ [1]. This enzymatic activity places L-β-homotryptophan within the indole prenyltransferase substrate family alongside L-tryptophan and other indole-containing amino acids, but with the key distinction that the β-amino acid backbone directs prenylation to distinct positions on the indole ring (yielding 4-(3-methylbut-2-enyl)-L-β-homotryptophan and 7-(3-methylbut-2-enyl)-L-β-homotryptophan as products) [1]. A second kinetic dataset obtained at pH 7.5, 37 °C with recombinant His-tagged 5-DMATS reported KM = 0.97 mM and kcat = 0.15 s⁻¹, indicating enzyme-source-dependent variation in catalytic efficiency [1].

Natural product biosynthesis prenyltransferase enzyme kinetics substrate promiscuity

Validated Application Scenarios for (3S)-3-Amino-4-(1H-indol-3-yl)butanoic Acid Based on Quantitative Evidence


β-Peptide Foldamer Design: 14-Helical Scaffolds for Protein-Protein Interaction Inhibition

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid is the preferred building block for introducing tryptophan-like indole functionality into 14-helical β3-peptide foldamers. As demonstrated by its incorporation into the hDM2-binding epitope (alongside β3-homoleucine and β3-homophenylalanine) [1] and by its crystallographic validation in a PTH1R-bound peptide ligand at 2.0 Å resolution (PDB 8D51) [2], β3-homotryptophan enables the construction of protease-resistant foldamer scaffolds that engage protein targets with defined three-dimensional geometry. The C6 hydrogen bond intrinsic to its β-amino acid backbone is essential for 14-helix folding in aqueous solution [3].

Protease-Resistant Peptidomimetic Lead Optimization

For therapeutic peptide programs where rapid proteolytic clearance limits in vivo efficacy, substituting α-tryptophan with (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid at key positions in the peptide sequence can contribute to the 120-fold enhancement in proteolytic stability documented for β3-homoamino acid-containing α/β-peptides relative to all-α controls [4]. This application is particularly relevant for peptide drug candidates targeting extracellular or plasma-exposed receptors where serine proteases and elastase-like enzymes drive rapid degradation.

Structural Biology of Aminopeptidase–Substrate Recognition

The co-crystal structure of E. coli Aminopeptidase N with L-β-homotryptophan at 1.93 Å resolution (PDB 4XND) [5] provides a high-resolution template for structure-based design of aminopeptidase inhibitors. Researchers investigating metalloprotease substrate specificity or developing β-amino acid-based inhibitor scaffolds can use this structure to understand how the M1 family active site accommodates a homologated backbone, informing rational modifications to enhance binding affinity or selectivity [6].

Label-Free Fluorescence Assays for Membrane Peptide Orientation

The intrinsic fluorescence of the indole side chain in β3-homotryptophan enables label-free spectroscopic monitoring of β-peptide insertion and orientation in lipid bilayers. The characteristic blue shift observed when β3-homotryptophan is positioned at the membrane periphery—compared to central positioning—provides a direct readout of transmembrane orientation without requiring extrinsic fluorophore labeling [7]. This application is valuable for laboratories characterizing antimicrobial β-peptides or studying foldamer–membrane interactions.

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